

Application Note: Quantification of Guvacoline in Human Hair by UPLC-MS/MS

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Compound of Interest		
Compound Name:	Guvacoline	
Cat. No.:	B1596253	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of **Guvacoline** in human hair. Hair analysis provides a long-term window of detection for substance use, making it an invaluable matrix in forensic toxicology and clinical research.[1] **Guvacoline** is an alkaloid found in the areca nut, the fruit of the Areca catechu palm.[2] This protocol outlines procedures for hair sample decontamination, extraction, and subsequent analysis, delivering high sensitivity and specificity for quantifying **Guvacoline** exposure.

Experimental Protocols Materials and Reagents

- Standards: **Guvacoline** certified reference material, Nicotine-d4 (Internal Standard, IS).
- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (ACS grade), Octanol (ACS grade), Formic Acid (LC-MS grade).
- Reagents: Ammonium acetate (LC-MS grade), Ultrapure water.
- Samples: Blank human hair for calibration and quality control standards.



Preparation of Standards and Quality Controls

- Primary Stock Solutions: Prepare individual stock solutions of Guvacoline and Nicotine-d4
 (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the Guvacoline primary stock with methanol to create working solutions for calibration standards (CS) and quality controls (QC).
- Spiking Solutions: Prepare spiking solutions from the working standards to fortify blank hair matrix. Linearity is typically observed for concentrations ranging from the limit of quantification (LOQ) up to 20 ng/mg.[1][3]

Hair Sample Preparation Protocol

The sample preparation protocol is a critical step to ensure the removal of external contaminants and efficient extraction of the analyte from the keratin matrix.

- Decontamination: Wash approximately 20 mg of hair twice with dichloromethane to remove external contaminants.[2][3] Discard the washings.
- Homogenization: Finely cut the decontaminated hair into very small segments to increase the surface area for extraction.[1][3]
- Extraction:
 - Place 20 mg of the minced hair into a glass tube.[1]
 - Add the internal standard (Nicotine-d4) and 1 mL of methanol.[1]
 - Incubate the mixture in an ultrasound bath for 2 hours and 30 minutes to facilitate the extraction of alkaloids.[1][3]
- Evaporation:
 - After incubation, cool the sample and centrifuge.[1]
 - Transfer the methanolic supernatant to a new tube.



- To prevent the volatilization of the analyte, add 20 μL of octanol to the supernatant.[1][3]
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex. The sample is now ready for UPLC-MS/MS analysis.

Instrumentation and Analytical Conditions

Chromatographic separation is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.

UPLC Parameters

The following table outlines the typical UPLC conditions for the separation of **Guvacoline**.



Parameter	Condition		
UPLC System	Waters ACQUITY UPLC or equivalent		
Column	Waters ACQUITY UPLC HSS T3 (100 mm \times 2.1 mm, 1.8 μ m)[4]		
Mobile Phase A	0.1% Formic Acid and 20 mmol/L Ammonium Acetate in Water[4]		
Mobile Phase B	Acetonitrile[4]		
Flow Rate	0.2 mL/min[3]		
Column Temperature	40 °C		
Injection Volume	5 μL		
Gradient Elution	Time (min)		
0.0			
1.0	_		
4.0	_		
5.0	_		
5.1	_		
7.0			

Note: The retention time for **Guvacoline** under these conditions is expected to be approximately 1.85 minutes but should be confirmed experimentally.[3]

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.



Parameter	Condition
Mass Spectrometer	Waters XEVO TQD or equivalent tandem quadrupole MS
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temp.	350 °C
Gas Flow Rates	Desolvation: 650 L/hr, Cone: 50 L/hr
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

The precursor ion for **Guvacoline** ([M+H]+) is m/z 142.[3] It produces characteristic product ions upon fragmentation.[3]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Guvacoline (Quantifier)	142	81	0.05	Optimize	Optimize
Guvacoline (Qualifier)	142	113	0.05	Optimize	Optimize
Nicotine-d4 (IS)	167.2	134.2	0.05	Optimize	Optimize

Note: Cone voltage and collision energy must be optimized for the specific instrument used by infusing a standard solution of the analyte.

Data Presentation and Performance

The method should be validated according to established guidelines to ensure reliability.



Method Validation Summary

The performance of the method is summarized below, with typical values derived from literature.[1][2]

Parameter	Result		
Linearity Range	LOQ - 20 ng/mg[1]		
Correlation Coefficient (R²)	> 0.998[2]		
Lower Limit of Quantitation (LLOQ)	1 - 10 pg/mg[4]		
Limit of Detection (LOD)	0.5 - 5 pg/mg[4]		
Intra-day Precision (%CV)	< 15%		
Inter-day Precision (%CV)	< 15%		
Accuracy (% Recovery)	85 - 115%		
Matrix Effect	Assessed and compensated for by IS[4]		

Typical Results

In studies analyzing hair from betel nut users, measured concentrations of **Guvacoline** were found to be in the range of 14 pg/mg to 2.5 ng/mg.[1][2]

Workflow Visualization

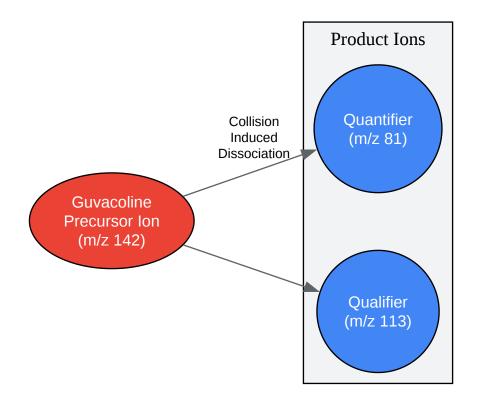
The following diagrams illustrate the logical flow of the analytical protocol.





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Caption: Experimental workflow for **Guvacoline** analysis in hair.



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Caption: Guvacoline fragmentation pathway for MRM analysis.



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